molecular formula C4H8ClN5 B2846420 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride CAS No. 2219419-51-7

2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride

Cat. No.: B2846420
CAS No.: 2219419-51-7
M. Wt: 161.59
InChI Key: IFGHUFSLEFXHAD-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole ring linked to an acetimidamide group, with a hydrochloride counterion enhancing its solubility. The triazole moiety is renowned for its stability, hydrogen-bonding capacity, and versatility in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-(triazol-2-yl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.ClH/c5-4(6)3-9-7-1-2-8-9;/h1-2H,3H2,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGHUFSLEFXHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride typically involves the formation of the triazole ring followed by the introduction of the acetimidamide group. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper (Cu(I)) salts under mild conditions. The resulting triazole intermediate is then reacted with an appropriate amidine to introduce the acetimidamide group.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile, reacting with electrophiles such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Triazole N-oxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated triazole derivatives.

Scientific Research Applications

2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is a common motif in many drugs, enhancing the compound’s therapeutic potential.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The acetimidamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride and related compounds:

Compound Name (CAS No.) Core Structure Functional Groups Molecular Weight Key Features
2-(2H-1,2,3-Triazol-2-yl)acetimidamide HCl 1,2,3-Triazole + acetimidamide Triazole, amidine, HCl salt Not provided High polarity, potential enzyme binding
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid HCl (1185300-99-5) Imidazothiazole + acetic acid Thiazole, ketone, carboxylic acid 236.68 Rigid heterocycle, acidic functionality
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide HCl (1920-12-3) Phthalimide + ethanimidamide Isoindole, amidine, HCl salt 239.66 Aromatic planar system, lipophilic
PRT062607 Hydrochloride (1370261-97-4) Triazole + pyrimidine carboxamide Triazole, aniline, cyclohexylamine 429.91 Kinase inhibitor scaffold, high MW

Key Observations :

  • Triazole vs. Imidazothiazole/Phthalimide : The target compound’s triazole ring offers π-π stacking and hydrogen-bonding capabilities, whereas imidazothiazole (CAS 1185300-99-5) introduces sulfur-based electronics, and phthalimide (CAS 1920-12-3) adds aromatic bulk .
  • Amidine vs. Carboxylic Acid : The amidine group in the target compound and CAS 1920-12-3 enhances basicity, favoring interactions with acidic residues in enzymes. In contrast, the carboxylic acid in CAS 1185300-99-5 may limit membrane permeability .
  • Complexity : PRT062607 (CAS 1370261-97-4) exemplifies a triazole integrated into a larger pharmacophore, suggesting applications in kinase inhibition or targeted therapies .

Pharmacological and Biochemical Activities

  • Enzyme Inhibition: 1,2,3-Triazole derivatives are known for carbonic anhydrase-II (CA-II) inhibitory activity, as demonstrated in analogs with IC₅₀ values < 1 µM . The amidine group in the target compound could enhance binding to CA-II’s zinc-active site, similar to sulfonamide-based inhibitors.
  • Biological Targets : PRT062607’s triazole-aniline-pyrimidine structure suggests kinase inhibition (e.g., SYK), while phthalimide derivatives (CAS 1920-12-3) are associated with proteasome modulation .

Biological Activity

2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole ring structure is known for its potential as a bioactive moiety in various therapeutic applications, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

The synthesis of 2-(2H-1,2,3-triazol-2-yl)acetimidamide hydrochloride typically involves the Huisgen cycloaddition reaction between an azide and an alkyne to form the triazole ring. This process is often catalyzed by copper (Cu(I)) salts under mild conditions. The resulting triazole intermediate is then reacted with an appropriate amidine to introduce the acetimidamide group. The final product is obtained in its hydrochloride salt form through purification methods such as crystallization and chromatography.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research indicates that 1,2,3-triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Antifungal Activity

The triazole ring is also recognized for its antifungal activity. Compounds containing this moiety have been shown to inhibit the growth of fungi by targeting ergosterol biosynthesis, a critical component of fungal cell membranes. This action makes triazole derivatives effective against infections caused by Candida species and other pathogenic fungi .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(2H-1,2,3-triazol-2-yl)acetimidamide hydrochloride. It has been demonstrated to induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung adenocarcinoma). The compound's cytotoxic effects are attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival .

The biological activity of 2-(2H-1,2,3-triazol-2-yl)acetimidamide hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic processes within pathogens and cancer cells.
  • DNA Interaction : Studies suggest that triazole derivatives can intercalate into DNA or bind to DNA-associated proteins, leading to disruptions in replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Some research indicates that these compounds may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancer cells .

Case Studies

Study ReferenceCell LineIC50 Value (µM)Mechanism
HeLa15Apoptosis induction
A54920Cell cycle arrest
Candida spp.10Ergosterol biosynthesis inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling acetimidamide derivatives with triazole precursors under acidic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst (similar to methods for thiazole derivatives in ) can promote cyclization. Reaction optimization may include varying temperature (80–110°C), solvent polarity, and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) and adjusting reflux duration (3–5 hours) are critical for yield improvement .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetimidamide backbone. Mass spectrometry (MS) should align with the molecular weight (e.g., ~196.64 g/mol for related triazole derivatives, as in ). Elemental analysis (C, H, N, Cl) can validate purity, with deviations <0.3% indicating high-quality synthesis .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Analyze degradation products via high-performance liquid chromatography (HPLC) at intervals (1, 3, 6 months). Related hydrochloride salts (e.g., ) show sensitivity to moisture, necessitating anhydrous storage with desiccants .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives or reaction pathways for this compound?

  • Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states. Tools like ICReDD’s reaction path search algorithms () can predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation. Molecular docking studies may further elucidate bioactivity if the compound targets enzymes or receptors .

Q. What strategies resolve contradictions in spectroscopic data or bioactivity across studies?

  • Methodology : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for crystal structure vs. NMR for solution-state conformation). For bioactivity discrepancies, reassess assay conditions (e.g., cell line variability, solvent effects). Statistical tools (e.g., principal component analysis) can identify outliers in datasets, as recommended in ’s data-management frameworks .

Q. How can reactor design and process control improve scalability of synthesis?

  • Methodology : Adopt continuous-flow reactors to enhance heat/mass transfer for exothermic triazole-forming reactions (see ’s RDF2050112). Integrate real-time process analytical technology (PAT), such as in-line IR spectroscopy, to monitor intermediate formation. Scale-up studies should prioritize solvent recovery and waste minimization, aligning with green chemistry principles .

Q. What advanced analytical techniques characterize non-covalent interactions (e.g., hydrogen bonding) in this compound’s solid-state form?

  • Methodology : Use single-crystal X-ray diffraction to map hydrogen-bonding networks between the triazole N-H and chloride ions. Pair with solid-state NMR to compare dynamic behavior in amorphous vs. crystalline phases. For surface interactions, atomic force microscopy (AFM) can probe adhesion properties relevant to formulation .

Methodological Notes

  • Data Sources : Prioritize PubChem for structural validation ( ) and peer-reviewed journals (e.g., Biopolymers and Cell in ) for synthetic protocols.
  • Contradiction Management : When synthesis yields vary, replicate experiments under controlled humidity/temperature ( ) and validate via independent labs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.